molecular formula C9H8F3NO2 B1316692 2-Methoxy-6-(trifluoromethyl)benzamide CAS No. 1017778-90-3

2-Methoxy-6-(trifluoromethyl)benzamide

Cat. No.: B1316692
CAS No.: 1017778-90-3
M. Wt: 219.16 g/mol
InChI Key: MZFOBLLYEOLSJA-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzamide typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzamide scaffold. One common method involves the reaction of 2-methoxybenzoic acid with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)benzoic acid
  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-6-(trifluoromethyl)aniline

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOBLLYEOLSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281679
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-90-3
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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